N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the formation of the furan ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl phenyl sulfone, halogenated reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxamide
- N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- N-(3-methylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the specific arrangement of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOTNAWPKQCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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